BDP FL maleimide
Overview
Description
BDP FL maleimide is a thiol-reactive dye that belongs to the borondipyrromethene family. This compound is known for its strong absorption and emission in the visible spectrum, making it an excellent fluorescent probe for various applications. It is particularly useful in labeling proteins and peptides due to its high photostability and minimal spectral overlap with other dyes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BDP FL maleimide typically involves the reaction of borondipyrromethene with maleimide. The process begins with the preparation of borondipyrromethene, which is then reacted with maleimide under controlled conditions. The reaction is usually carried out in an organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to ensure solubility and proper reaction kinetics .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
BDP FL maleimide primarily undergoes substitution reactions, particularly with thiol groups. This reaction is highly selective and efficient, making it ideal for bioconjugation and labeling applications .
Common Reagents and Conditions
The reaction of this compound with thiols is typically carried out in a degassed buffer solution at a pH of 7-7.5. Common reagents used in this reaction include tris-carboxyethylphosphine (TCEP) to reduce disulfide bonds and ensure the availability of free thiol groups .
Major Products
The major product of the reaction between this compound and thiols is a stable thioether bond, which is used to label proteins and peptides for various analytical and imaging applications .
Scientific Research Applications
BDP FL maleimide has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent probe for studying molecular interactions and reaction mechanisms.
Biology: Employed in protein and peptide labeling for fluorescence microscopy and flow cytometry.
Medicine: Utilized in the development of diagnostic assays and imaging techniques.
Industry: Applied in the production of fluorescent dyes and markers for various industrial processes.
Mechanism of Action
The mechanism of action of BDP FL maleimide involves its reaction with thiol groups in proteins and peptides. The maleimide moiety is highly electrophilic and reacts selectively with thiols to form a stable thioether bond. This reaction is facilitated by the borondipyrromethene core, which provides strong fluorescence and photostability .
Comparison with Similar Compounds
Similar Compounds
Fluorescein maleimide: Another thiol-reactive dye with similar applications but lower photostability.
Tetramethylrhodamine maleimide: Offers different spectral properties and is used in multicolor labeling applications.
Texas Red maleimide: Provides longer wavelength emission, making it suitable for specific imaging applications.
Uniqueness
BDP FL maleimide stands out due to its high photostability, minimal spectral overlap with other dyes, and strong fluorescence. These properties make it particularly useful for long-term imaging and multicolor applications .
Properties
IUPAC Name |
3-(2,2-difluoro-10,12-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]propanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21BF2N4O3/c1-13-11-14(2)26-17(13)12-16-4-3-15(27(16)21(26,22)23)5-6-18(28)24-9-10-25-19(29)7-8-20(25)30/h3-4,7-8,11-12H,5-6,9-10H2,1-2H3,(H,24,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEMKXDGSMCHMJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-]1(N2C(=CC(=C2C=C3[N+]1=C(C=C3)CCC(=O)NCCN4C(=O)C=CC4=O)C)C)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21BF2N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.